molecular formula C19H17FN2OS2 B2841355 N-benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941981-52-8

N-benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2841355
CAS RN: 941981-52-8
M. Wt: 372.48
InChI Key: XMJOFPRYWMTBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm . The compound’s mass is m/z 469 [M + +1] .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Kinase Inhibitory and Anticancer Activities

A study highlighted the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, exploring their role as Src kinase inhibitors and their anticancer properties. The research showed that the derivatives exhibited inhibitory activities against Src kinase, with certain compounds demonstrating significant inhibition of cell proliferation in various human carcinoma cells, including colon, breast, and leukemia cell lines. One derivative, in particular, showed considerable inhibition in the proliferation of breast carcinoma and leukemia cells at specific concentrations (Fallah-Tafti et al., 2011).

Photophysical Properties

Another area of research focuses on the photophysical properties of amide hydrogen-bonded derivatives of N-benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide. This study involved the synthesis of distinct hydrogen bond-associated derivatives and explored the nature of their assemblies, which varied based on the substituent in the benzothiazole moiety. The findings provide insights into the hydrogen-bonding interactions and the potential implications for developing materials with specific photophysical properties (Balijapalli et al., 2017).

Antimicrobial Activities

Research into the antimicrobial properties of this compound derivatives has also been conducted. One study synthesized a series of derivatives and evaluated them for their docking properties and antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated good to moderate activity against selected bacterial and fungal microbial strains, suggesting potential as antimicrobial agents (Anuse et al., 2019).

Applications in Dye-Sensitized Solar Cells (DSSCs)

Another intriguing application of related compounds involves their evaluation as photosensitizers in dye-sensitized solar cells. A study conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs to analyze their photovoltaic efficiency and light harvesting efficiency (LHE). The compounds demonstrated good potential for use in DSSCs, indicating an interesting avenue for the application of these derivatives in renewable energy technologies (Mary et al., 2020).

Future Directions

Thiazoles are important heterocyclics exhibiting diverse biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that the development and study of thiazole derivatives, including “N-benzyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide”, is a promising area for future research.

properties

IUPAC Name

N-benzyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS2/c20-16-8-6-15(7-9-16)12-24-19-22-17(13-25-19)10-18(23)21-11-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJOFPRYWMTBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.